molecular formula C10H10 B14726909 1,3-Methano-1H-indene, 2,3-dihydro- CAS No. 13938-73-3

1,3-Methano-1H-indene, 2,3-dihydro-

Cat. No.: B14726909
CAS No.: 13938-73-3
M. Wt: 130.19 g/mol
InChI Key: HUXOCLGWKHIXBP-UHFFFAOYSA-N
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Description

1,3-Methano-1H-indene, 2,3-dihydro- (CAS 34305-47-0) is a bicyclic hydrocarbon with the molecular formula C₁₀H₈ and a molecular weight of 128.17 g/mol. Its structure features a fused bicyclo[2.1.1]hexene framework, where a methano bridge spans the 1,3-positions of the indene core, introducing significant rigidity and electronic effects . The compound was synthesized via a novel route starting from bicyclo[2.1.1]hex-2-ene and chloro-substituted α-pyrones, followed by two subsequent steps to yield the final product . Key spectral characteristics include an AA'MM' pattern in its ¹H NMR spectrum and a deshielded ¹³C NMR signal at δ = 63.3 ppm for the methylene carbons, attributed to π-electron interactions within the bicyclic system .

Properties

CAS No.

13938-73-3

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[6.1.1.02,7]deca-2,4,6-triene

InChI

InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2

InChI Key

HUXOCLGWKHIXBP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Table 2: Method Comparison

Method Yield Temperature Scalability Key Advantage
DBU-mediated elimination 72.5% 0°C Moderate Mild conditions
Oxidative cyclization N/A RT High Builds complex polycycles
NaH alkylation 99% Reflux High Exceptional yield

Key findings:

  • Base-mediated routes (,) offer complementary benefits in yield vs. operational simplicity
  • Oxidative methods enable access to advanced architectures but require pre-functionalized starting materials

Chemical Reactions Analysis

Types of Reactions

1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.

    Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various electrophiles such as halogens or nitro groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.

Scientific Research Applications

1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-indene (CAS MFCD23142635)

  • Molecular Formula : C₁₄H₂₀
  • Key Differences: Five methyl substituents increase steric bulk and hydrophobicity compared to the unsubstituted methano compound. Synthetic routes typically involve alkylation or Friedel-Crafts reactions, differing from the cycloaddition strategy used for the methano derivative . Applications: Potential use in lubricants or polymers due to enhanced thermal stability from methyl groups.

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (CID 14026682)

  • Molecular Formula : C₁₃H₁₈
  • Key Differences: SMILES: CC1(CC(C2=CC=CC=C21)(C)C)C highlights substituent positions. The tetramethyl structure reduces ring strain but lowers electronic conjugation compared to the methano-bridged system . ¹³C NMR signals for methyl carbons appear at δ = 20–25 ppm, contrasting with the deshielded methano methylenes .

Functionalized Dihydroindenes

2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1)

  • Molecular Formula : C₁₀H₁₀O
  • Key Differences: An aldehyde group at position 2 introduces polarity and reactivity (e.g., nucleophilic additions). Synthetic methods often involve oxidation of indene alcohols or formylation reactions, unlike the methano compound’s cycloaddition pathway . Applications: Intermediate in pharmaceuticals or agrochemicals due to its electrophilic aldehyde group.

3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one

  • Molecular Formula : C₁₅H₁₂O₂
  • Key Differences: A hydroxy-phenyl substituent and ketone group enable hydrogen bonding and keto-enol tautomerism. ¹H NMR shows aromatic protons at δ = 7.2–7.8 ppm, distinct from the methano compound’s AA'MM' pattern . Applications: Studied as a precursor in heterocyclic synthesis .

Other Bridged Indene Derivatives

1,3-Methano-1H-indene Derivatives with Hexahydro Substituents

  • Example: Hexahydro-3a,7a-methano-1H-inden-1-one (CAS 30963-49-6) Key Differences:
  • Additional hydrogenation saturates the bicyclic system, increasing flexibility.
  • ¹³C NMR signals for bridgehead carbons appear at δ = 35–40 ppm, less deshielded than the methano compound’s methylenes .
  • Applications: Fragrance components due to reduced rigidity and volatility.

Spectral and Physical Properties

Property 1,3-Methano-1H-indene 1,1,2,3,3-Pentamethyl Derivative 2,3-Dihydro-1H-indene-2-carbaldehyde
¹H NMR Pattern AA'MM' Multiplet (δ 1.2–1.8 ppm for CH₃) Aldehyde proton at δ 9.8–10.2 ppm
¹³C NMR (Methylene) δ 63.3 ppm δ 20–25 ppm (CH₃) N/A
Boiling Point Estimated >200°C Higher (due to alkyl groups) Lower (polarity reduces BP)
Applications Organic electronics Lubricants, polymers Pharmaceutical intermediates

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Methano-1H-indene derivatives in laboratory settings?

  • Methodological Answer :

  • Use PPE (protective goggles, gloves, lab coats) to avoid dermal/ocular exposure .
  • Conduct reactions involving toxic intermediates (e.g., aldehydes or halogenated derivatives) in fume hoods or gloveboxes to mitigate inhalation risks .
  • Segregate waste by chemical class (e.g., halogenated vs. non-halogenated) and dispose via certified hazardous waste management services to comply with environmental regulations .

Q. How can researchers confirm the structural identity of 2,3-dihydro-1H-indene derivatives using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹ for ketones) with reference data from databases like NIST .
  • NMR : Use 1H^1\text{H}-NMR to identify substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What synthetic routes are commonly employed to prepare dihydroindenone derivatives?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React indene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce ketone groups .
  • Oxidation of Indanes : Use H₂O₂ in ethanol to oxidize 2,3-dihydro-1H-indene to 1-indanone derivatives .
  • Hydrazone Formation : Condense indanones with hydrazines for applications in coordination chemistry or photophysical studies .

Advanced Research Questions

Q. How can computational chemistry predict physicochemical properties of substituted 1,3-Methano-1H-indene derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate logP (hydrophobicity), polar surface area, and H-bond acceptor/donor counts to predict solubility and bioavailability . Example data for a fluorinated derivative:
PropertyValue
logP3.9
Polar Surface Area17.1 Ų
H-bond Acceptors2
  • Compare computed vs. experimental spectral data (e.g., UV-Vis, IR) to refine computational models .

Q. What strategies resolve contradictions between theoretical and observed spectral data for dihydroindenone derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., planarity of the indanone core, RMS deviation = 0.036 Å) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., hindered rotation in substituted derivatives) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects with spectral shifts .

Q. How can researchers design experiments to study environmental degradation pathways of halogenated 1,3-Methano-1H-indene derivatives?

  • Methodological Answer :

  • GC-MS Analysis : Monitor degradation products (e.g., heptachlor epoxides) using EPA Method 8270 for chlorinated compounds .
  • Photolysis Studies : Exclude derivatives to UV light and identify radicals/intermediates via electron paramagnetic resonance (EPR) .
  • QSAR Modeling : Relate halogen substitution patterns (e.g., Cl vs. Br) to persistence metrics (e.g., half-life in soil) .

Q. What advanced crystallization techniques improve the yield of single-crystal X-ray diffraction samples for indenone derivatives?

  • Methodological Answer :

  • Solvent Diffusion : Layer a poor solvent (e.g., hexane) over a concentrated solution in a good solvent (e.g., acetone) to induce slow crystal growth .
  • Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (±5°C) and screen polymorphs .
  • Additive Screening : Introduce trace co-solvents (e.g., DMSO) to modify hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Data Sources and Validation

  • Spectral Databases : NIST Chemistry WebBook for IR, MS, and thermodynamic data .
  • Crystallographic Data : Cambridge Structural Database (CSD) or Acta Crystallographica for validated crystal structures .
  • Environmental Monitoring : EPA guidelines for analyzing halogenated derivatives .

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